1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone” is a chemical compound. However, there is limited information available about this specific compound1. It’s related to 2-thia-5-azabicyclo[2.2.1]heptane2, which is a bicyclic compound containing a ring sulfur and a ring nitrogen2.
Synthesis Analysis
There is no specific information available about the synthesis of “1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone”. However, related compounds such as 2-thia-5-azabicyclo[2.2.1]heptane have been synthesized2. The synthesis of these related compounds might provide some insights into potential synthetic routes.Molecular Structure Analysis
The molecular structure of “1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone” is not directly available. However, the InChI code for a related compound, 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride, is provided2. This might give some insights into the structure of the compound.Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone”.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone” are not directly available. However, a related compound, 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride, is reported to be a solid2.Scientific Research Applications
Azabicyclo[2.2.1]heptane Derivatives Synthesis
A novel approach for the synthesis of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (2,4-ethanoproline) starting from (2S,4R)-4-hydroxyproline is documented. The process involves a synthetic scheme of 10 steps with a total yield of 22% for the title compound. The enantiomeric purity of the product is verified using chiral stationary phase HPLC. This synthesis pathway opens avenues for exploring the potential applications of these azabicyclo[2.2.1]heptane derivatives in various scientific fields (Grygorenko et al., 2009).
Synthesis of Novel Schiff Base Derived from Amoxicillin
A study documents the synthesis of a novel Schiff base derived from 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid and 2hydroxy-1naphthaldehyde. The new compound exhibited antibacterial activity against a range of pathogens and was evaluated for its toxicity. The finding of an LD50 value of 492.8 mg/kg of body weight indicates its safety profile up to a certain dosage. This research showcases the potential of azabicyclo derivatives in the development of new therapeutic agents (Al-Masoudi et al., 2015).
Safety And Hazards
The safety and hazards associated with “1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone” are not known.
Future Directions
There is no specific information available about the future directions of research or applications for “1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone”. However, its unique structure makes it an excellent candidate for studying drug interactions and designing new therapeutic agents3.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
1-[4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9(16)10-2-4-11(5-3-10)14(17)15-7-13-6-12(15)8-18-13/h2-5,12-13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMBXBXZEOAOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.